molecular formula C10H5F2N3 B2911988 (((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 625373-40-2

(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2911988
CAS No.: 625373-40-2
M. Wt: 205.168
InChI Key: QOYQCUNUXMVIMF-UHFFFAOYSA-N
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Description

The compound "(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile" is a nitrile-based organic molecule characterized by a central malononitrile core substituted with a 2,4-difluorophenylamino group. Its structure features two cyano groups attached to a methylene bridge, which is further linked to a fluorinated aromatic amine (Figure 1). The fluorine atoms at the 2- and 4-positions of the phenyl ring likely enhance its lipophilicity and metabolic stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-[(2,4-difluoroanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14/h1-3,6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYQCUNUXMVIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile, with the chemical formula C10H5F2N3 and CAS number 625373-40-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 2,4-difluoroaniline and a suitable methylene source.
  • Reaction Conditions : The reaction is conducted under basic conditions, often using sodium hydroxide to facilitate the formation of the dicarbonitrile group.
  • Yield Optimization : Techniques such as chromatography may be employed to purify the product and enhance yield.

Chemical Structure

The compound features a difluorophenyl group attached to a methylene bridge leading to a dicarbonitrile moiety. This unique structure contributes to its reactivity and potential biological activity.

Anticancer Potential

Recent studies have highlighted the compound's promising anticancer properties. Various derivatives of similar structures have been shown to exhibit significant cytotoxic effects against several cancer cell lines:

  • IC50 Values : The IC50 values for related compounds often range from sub-micromolar to micromolar concentrations against human leukemia and breast cancer cell lines. For instance, compounds with similar dicarbonitrile functionalities have demonstrated IC50 values as low as 0.48 µM against MCF-7 breast adenocarcinoma cells .

The biological activity of this compound is believed to involve:

  • Apoptosis Induction : Flow cytometry assays have indicated that compounds in this class can induce apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at the G1 phase in specific cancer cell lines .

Comparative Biological Activity

A comparative analysis with other known anticancer agents reveals that while this compound shows potential, further structural modifications may be necessary to enhance its efficacy compared to established drugs like doxorubicin .

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Doxorubicin0.12 - 2.78MCF-7
Prodigiosin1.93MCF-7

Study 1: Cytotoxicity Against Leukemia Cells

In a study evaluating various dicarbonitrile derivatives, one compound exhibited an IC50 value significantly lower than that of doxorubicin against human T acute lymphoblastic leukemia cells (CEM-13). The study emphasized the importance of electron-withdrawing groups on the aromatic ring for enhancing biological activity .

Study 2: Breast Cancer Cell Lines

Another investigation focused on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that derivatives with similar structural motifs were effective in inducing apoptosis in a dose-dependent manner. The study suggested that further modifications could lead to compounds with even greater potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives of the "methylene)methane-1,1-dicarbonitrile" family, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features Potential Applications References
Target Compound (Hypothetical) 2,4-Difluorophenylamino ~243.2* High fluorination; electron-withdrawing groups enhance stability Drug intermediates, agrochemicals
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile (MFCD00170102) 3-Trifluoromethylphenoxy phenyl ~381.4 Bulky trifluoromethyl group increases steric hindrance and lipophilicity Catalysis, polymer additives
(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile (CAS 21498-77-1) 9,10-Dioxoanthracene ~331.3 Anthraquinone backbone enables π-π stacking; redox-active Dyes, electrochemical materials
(((4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (CAS 1024209-92-4) Sulfonamide-linked pyrimidine ~380.8 Sulfonamide enhances hydrogen bonding; pyrimidine aids biological activity Enzyme inhibitors, antibiotics
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (CAS 2972-71-6) 3-Fluorophenyl ~186.1 Smaller substituent; high reactivity due to reduced steric effects Synthetic intermediates

*Calculated based on structural formula.

Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives (e.g., trifluoromethyl or difluorophenyl) exhibit higher logP values compared to non-fluorinated analogs, enhancing membrane permeability in biological systems .
  • Thermal Stability: Anthraquinone derivatives (e.g., CAS 21498-77-1) show elevated melting points (~156°C) due to rigid aromatic frameworks, whereas smaller substituents (e.g., 3-fluorophenyl) lower thermal stability .
  • Reactivity: The malononitrile core is electrophilic, enabling nucleophilic additions. Electron-withdrawing groups (e.g., -CF₃, -F) further activate the dicyanomethylene group for conjugation or cyclization reactions .

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